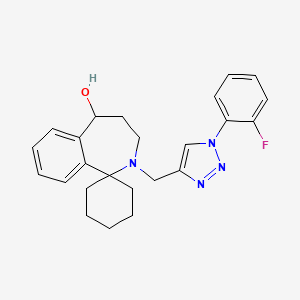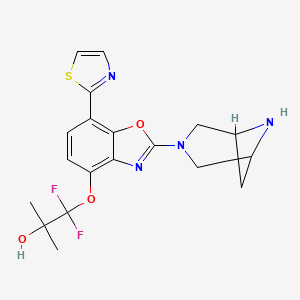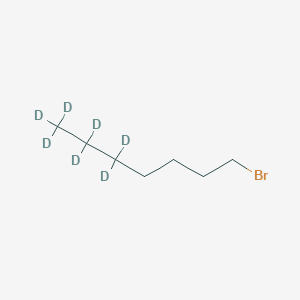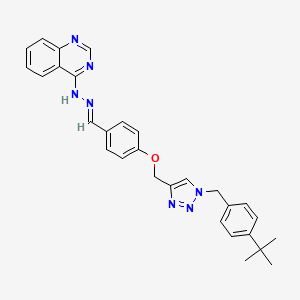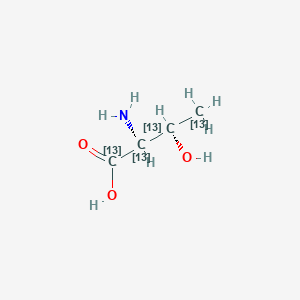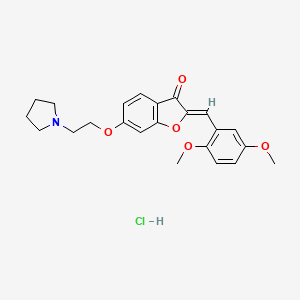
Antileishmanial agent-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antileishmanial agent-14 is a compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and affects millions of people worldwide, particularly in tropical and subtropical regions . The compound has shown promising results in both in vitro and in vivo studies, making it a potential candidate for further development and clinical use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-14 typically involves the coupling of hydrazine with pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions . The structures of the synthesized compounds are verified using techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: Antileishmanial agent-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Antileishmanial agent-14 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its efficacy in treating leishmaniasis and other parasitic infections.
Mecanismo De Acción
The mechanism of action of antileishmanial agent-14 involves multiple pathways. It primarily targets the protozoan parasites by interfering with their metabolic processes. The compound has been shown to inhibit key enzymes involved in the parasite’s survival and replication, such as pteridine reductase 1 (PTR1) and N-myristoyltransferase (NMT) . Additionally, it induces apoptosis in the parasites by disrupting their mitochondrial membrane potential and activating caspase-dependent pathways .
Comparación Con Compuestos Similares
Miltefosine: An oral antileishmanial agent that also disrupts lipid-dependent cell signaling pathways and induces apoptosis.
Amphotericin B: A polyene antifungal that binds to ergosterol in the parasite’s cell membrane, causing cell lysis.
Paromomycin: An aminoglycoside antibiotic that interferes with protein synthesis and modifies mitochondrial membrane fluidity.
Uniqueness of Antileishmanial Agent-14: this compound stands out due to its dual mechanism of action, targeting both metabolic enzymes and inducing apoptosis. This multifaceted approach may reduce the likelihood of resistance development compared to single-target compounds .
Propiedades
Fórmula molecular |
C23H26ClNO5 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-3-one;hydrochloride |
InChI |
InChI=1S/C23H25NO5.ClH/c1-26-17-6-8-20(27-2)16(13-17)14-22-23(25)19-7-5-18(15-21(19)29-22)28-12-11-24-9-3-4-10-24;/h5-8,13-15H,3-4,9-12H2,1-2H3;1H/b22-14-; |
Clave InChI |
UGJKJCCMAUWUTO-YDHFHHHVSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
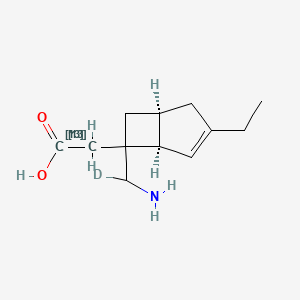
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
